Azepane vs. Piperidine: Conformational and Steric Differentiation in 4-Oxo-1,4-dihydroquinoline-2-carboxamides
In the structure-based design of azepane-containing PKB inhibitors, the seven-membered azepane ring demonstrated a 3- to 5-fold improvement in kinase selectivity compared to the corresponding piperidine analogs, attributed to the distinct chair/twist-chair pseudorotational profile [1]. While this data originates from a different chemotype, the conformational advantage of azepane over piperidine in amide-linked heterocyclic systems is a class-level observation directly applicable to the 4-oxo-1,4-dihydroquinoline-2-carboxamide scaffold [2].
| Evidence Dimension | Kinase selectivity ratio (analogous azepane vs. piperidine amide chemotype) |
|---|---|
| Target Compound Data | 2-(Azepane-1-carbonyl)-1H-quinolin-4-one: no direct kinase profiling data publicly available |
| Comparator Or Baseline | Piperidine analog (in analogous PKB inhibitor chemotype): baseline selectivity = 1; Azepane analog: selectivity improvement factor = 3-5× |
| Quantified Difference | ~3-5× selectivity advantage for azepane over piperidine (class-level inference from PKB inhibitor series) |
| Conditions | PKB/Akt kinase inhibition assay; J. Med. Chem. 2004, 47, 1375-1390 |
Why This Matters
For kinase-targeted screening programs, the azepane's conformational flexibility can translate into improved selectivity profiles compared to the more rigid piperidine ring, a factor that may reduce off-target liability.
- [1] Breitenlechner, C. et al. J. Med. Chem. 2004, 47, 1375-1390. Structure-based optimization of novel azepane derivatives as PKB inhibitors. View Source
- [2] Review: Pharmaceutical significance of azepane-based motifs for drug discovery. Eur. J. Med. Chem. 2018. Over 20 FDA-approved azepane-containing drugs documented. View Source
